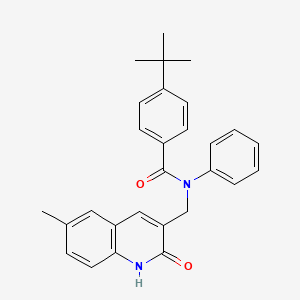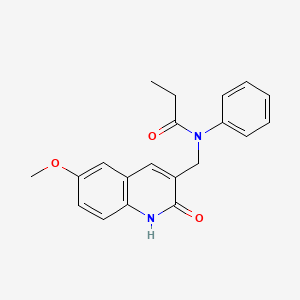
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylpropionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylpropionamide, commonly known as HMQP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HMQP is a quinoline-based compound that has shown promising results in various studies, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of HMQP is not fully understood, but studies have shown that it can interact with various molecular targets in cells. HMQP has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. In neurodegenerative diseases, HMQP has been shown to protect neurons from oxidative stress and inflammation. In infectious diseases, HMQP has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their metabolic pathways.
Biochemical and Physiological Effects
HMQP has been shown to have various biochemical and physiological effects in cells. In cancer cells, HMQP has been shown to inhibit the activity of enzymes involved in cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels that supply nutrients to cancer cells. In neurodegenerative diseases, HMQP has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to disease progression. In infectious diseases, HMQP has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMQP has several advantages for lab experiments, including its high purity, stability, and selectivity for molecular targets. HMQP is also relatively easy to synthesize, making it readily available for research purposes. However, HMQP has some limitations, including its low solubility in water and potential toxicity at high doses. These limitations need to be considered when designing experiments using HMQP.
Direcciones Futuras
There are several future directions for research on HMQP. One area of focus is the development of HMQP-based cancer therapies. Studies have shown that HMQP can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. Another area of focus is the development of HMQP-based treatments for neurodegenerative diseases. HMQP has been shown to have neuroprotective properties, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the mechanism of action of HMQP, which will help to better understand its potential therapeutic properties and improve its efficacy and safety.
Conclusion
In conclusion, HMQP is a promising chemical compound that has shown potential therapeutic properties in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. HMQP has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research on HMQP may lead to the development of new and effective treatments for various diseases.
Métodos De Síntesis
HMQP can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-6-methoxyquinoline with phenylpropanoic acid. The resulting compound is then further modified to produce HMQP. The synthesis of HMQP has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
HMQP has been extensively studied for its potential therapeutic properties in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, HMQP has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have also shown that HMQP can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In neurodegenerative diseases, HMQP has been shown to have neuroprotective properties, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. In infectious diseases, HMQP has been shown to have antibacterial and antifungal properties, making it a potential treatment for various infections.
Propiedades
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-19(23)22(16-7-5-4-6-8-16)13-15-11-14-12-17(25-2)9-10-18(14)21-20(15)24/h4-12H,3,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPRUSXOLSWFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

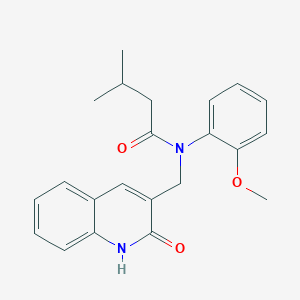
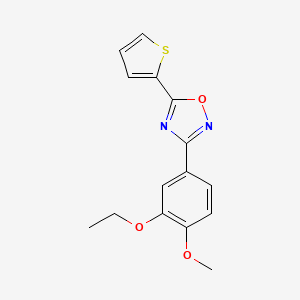


![2-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7702572.png)
![2-(4-chlorophenoxy)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702586.png)
![N-(3-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702590.png)
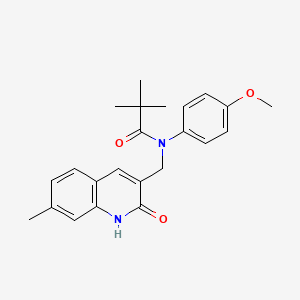
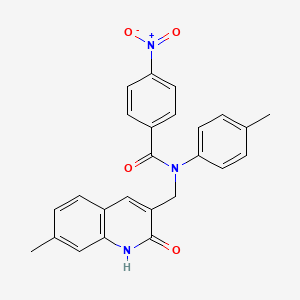
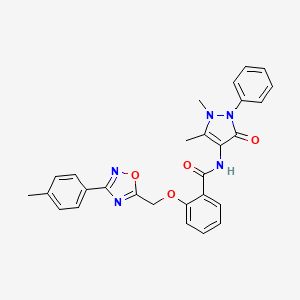
![(Z)-2,7-dimethyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702630.png)

![3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7702642.png)
